4-(Phenylsulfanyl)Benzonitrile
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Overview
Description
4-(Phenylsulfanyl)Benzonitrile is a chemical compound . It is a marine-derived compound from soft coral, which has been proven to have multiple biological activities including neuroprotection and potent anti-inflammatory effects .
Synthesis Analysis
A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various pathways. For instance, it has been found that this compound has a suppressive effect on lipopolysaccharide (LPS)-induced CCL-1 production .Scientific Research Applications
Photochemistry and Charge Transfer Dynamics
- 4-(Phenylsulfanyl)Benzonitrile and related compounds have been extensively studied in the field of photochemistry and photophysics, particularly regarding their charge transfer dynamics. Research has shown that these compounds exhibit complex excited electronic states and are subject to both intramolecular and solvent reorganization, which is essential for understanding charge transfer processes in molecular systems (Rhinehart et al., 2012).
Applications in High Voltage Lithium-Ion Batteries
- In the development of high voltage lithium-ion batteries, certain derivatives of this compound, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives. These compounds have significantly improved the cyclic stability of lithium nickel manganese oxide cathodes, highlighting their potential in enhancing the performance of energy storage devices (Huang et al., 2014).
Fungal Degradation and Environmental Impact
- The biodegradation of aromatic nitriles, such as benzonitrile, has been observed in certain fungal strains like Fusarium solani. These studies are crucial for understanding the ecological impact and potential environmental applications of these compounds, particularly in the context of bioremediation and the natural breakdown of industrial chemicals (Harper, 1977).
Corrosion Inhibition in Industrial Applications
- Benzonitrile derivatives have been evaluated as corrosion inhibitors for metals, particularly in acidic environments. Their effectiveness in protecting metals like mild steel from corrosion, as revealed through various experimental and computational studies, underscores their significance in industrial applications (Chaouiki et al., 2018).
Potential in Cancer Research
- Recent studies have explored the use of iron(II)-cyclopentadienyl compounds, incorporating benzonitrile ligands, for their cytotoxic effects against cancer cell lines, including colorectal and triple-negative breast cancer cells. This suggests a potential avenue for this compound derivatives in the field of oncology and cancer treatment research (Pilon et al., 2020).
Safety and Hazards
4-(Phenylsulfanyl)Benzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid and has acute oral and dermal toxicity . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
Future Directions
Future research on 4-(Phenylsulfanyl)Benzonitrile could focus on its potential applications in medicine and other fields. For instance, it has been suggested that this compound could be used in the treatment of neurodegenerative disorders . Additionally, its anti-inflammatory properties could be further explored .
Mechanism of Action
Mode of Action
It is known that the benzotriazole fragment, which is structurally similar to 4-(phenylsulfanyl)benzonitrile, behaves as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Compounds with similar structures have been known to influence various metabolic pathways
Pharmacokinetics
A compound with a similar structure, [11c]-3-amino-4-(2-dimethylaminomethyl-phenylsulfanyl)-benzonitrile ([11c]dasb), has been used as a radiotracer for positron emission tomography (pet) studies of the serotonin transporter (sert) in the human brain . This suggests that this compound may have similar properties and could potentially be used in similar applications.
Result of Action
Based on its structural similarity to other compounds, it may have potential effects on various cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a green synthesis route for benzonitrile, a compound structurally similar to this compound, was proposed using ionic liquid as the recycling agent . This suggests that the synthesis and action of this compound could potentially be influenced by environmental factors such as temperature, pH, and the presence of other chemicals.
Properties
IUPAC Name |
4-phenylsulfanylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c14-10-11-6-8-13(9-7-11)15-12-4-2-1-3-5-12/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUORBVHZGHTPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508699 |
Source
|
Record name | 4-(Phenylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51238-46-1 |
Source
|
Record name | 4-(Phenylsulfanyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20508699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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